3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline
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Overview
Description
3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline is an organic compound that has garnered attention for its multifaceted applications in various scientific domains. This compound, notable for its complex structure, combines a benzenesulfonyl group with a piperazinyl substituted quinoline scaffold, and a fluorine atom strategically placed on the quinoline ring. The presence of these functional groups allows for versatile chemical behavior, making it a valuable molecule in research.
Scientific Research Applications
3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline has been extensively studied across several fields:
Chemistry: : As a versatile intermediate for the synthesis of complex organic molecules.
Biology: : Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell processes.
Medicine: : Explored for its therapeutic potential in treating conditions like schizophrenia and depression, owing to its interaction with neurotransmitter receptors.
Industry: : Utilized in the development of specialty dyes and pigments, given its ability to impart specific color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline, chemists typically start with quinoline derivatives, employing sulfonylation and piperazine substitutions as key steps. A common synthetic route might involve:
Sulfonylation: : The quinoline derivative undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the benzenesulfonyl group.
Piperazine Addition: : The resulting intermediate is then treated with 4-(2,5-dimethylphenyl)piperazine under reflux conditions in an aprotic solvent like DMF (dimethylformamide) to introduce the piperazine moiety.
Final Adjustment: : Fluorination of the quinoline core is achieved using a selective fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to complete the synthesis.
Industrial Production Methods
Industrial production would necessitate scaling up these reactions, often through continuous flow synthesis to enhance efficiency and yield. Reactor designs might incorporate automated control of temperature and reactant flow rates, ensuring reproducibility and safety on a large scale.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions can occur at the quinoline ring, particularly affecting the double bonds within the heterocyclic ring.
Substitution: : The fluorine atom in the quinoline ring allows for nucleophilic substitution reactions, where nucleophiles can replace the fluorine under suitable conditions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: : Employing reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: : Reactions with nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation typically yields N-oxide derivatives.
Reduction processes generally lead to dihydroquinoline derivatives.
Substitution reactions result in the formation of various substituted quinoline derivatives, depending on the nucleophile used.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves the interaction with biological macromolecules:
Molecular Targets: : It targets specific enzymes or receptors in bacterial cells or the human nervous system, depending on the application.
Pathways Involved: : In antimicrobial applications, it may inhibit DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication. In neurological applications, it can modulate dopamine and serotonin receptor activity, affecting neurotransmitter pathways.
Comparison with Similar Compounds
Compared to similar compounds, 3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities.
Similar Compounds
Fluoroquinolones: : Like ciprofloxacin, known for their potent antibacterial activity.
Piperazine derivatives: : Such as aripiprazole, utilized in psychiatric treatments for its dopaminergic activity.
Sulfonyl compounds: : Including sulfonamides, famous for their use as antibiotics.
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c1-19-8-9-20(2)25(16-19)30-12-14-31(15-13-30)27-23-17-21(28)10-11-24(23)29-18-26(27)34(32,33)22-6-4-3-5-7-22/h3-11,16-18H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNJYMJDBMZSAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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